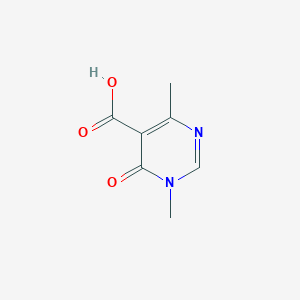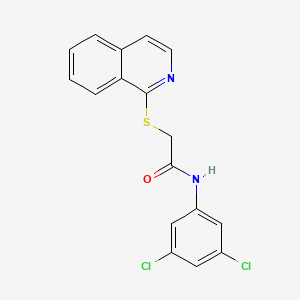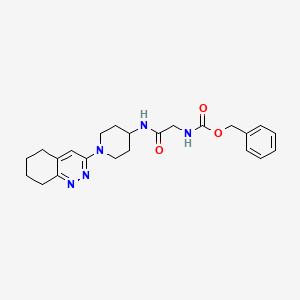
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PB28, is a selective sigma-2 receptor agonist. Sigma receptors are a class of receptors that are involved in various physiological processes, including pain perception, addiction, and mood regulation. PB28 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders.
Mecanismo De Acción
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide selectively binds to sigma-2 receptors, which are located in various tissues and organs, including the central nervous system, immune system, and cancer cells. The activation of sigma-2 receptors by N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide leads to various biochemical and physiological effects, including the induction of apoptosis, the inhibition of tumor growth, the modulation of neurotransmitter release, and the regulation of immune function.
Biochemical and physiological effects:
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ it acts on. In cancer cells, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide induces apoptosis by activating the mitochondrial apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. In the central nervous system, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide modulates the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its anxiolytic and antidepressant effects. In the immune system, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide regulates the function of immune cells, including T cells and natural killer cells, leading to its potential use in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for use in scientific research, including its selectivity for sigma-2 receptors, its potential therapeutic applications in various diseases, and its ability to modulate various biochemical and physiological processes. However, there are also some limitations to its use in lab experiments, including its complex synthesis method, its potential toxicity in high doses, and the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has potential applications in various fields, including cancer research, neurodegenerative disease research, and psychiatric disorder research. Further research on the mechanism of action and the biochemical and physiological effects of N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide will provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of piperidine with various reagents. The synthesis of N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the purity and quality of the final product are critical for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In psychiatric disorder research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-10-19-12-7-16(8-13-19)17(21)20(11-5-9-18)14-6-15(2)3/h1,15-16H,5-8,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQKVWNFUUMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC#N)C(=O)C1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)
![N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/structure/B2786304.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2786307.png)


![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2786317.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)
![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)
![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)
![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)